N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
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Overview
Description
N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, also known as MI-773, is a small molecule inhibitor that has shown promising results in cancer research. MI-773 was first synthesized in 2012 and has since been studied extensively for its potential in cancer treatment.
Mechanism of Action
N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide works by binding to the hydrophobic pocket of MDM2, which is responsible for binding to p53. By binding to this pocket, this compound prevents MDM2 from binding to p53, allowing p53 to accumulate and activate downstream targets that induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse models of cancer. This compound has been shown to be selective for MDM2 and does not inhibit other proteins in the p53 pathway.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is its selectivity for MDM2, which reduces the potential for off-target effects. One limitation is its relatively low potency, which may require higher concentrations for effective inhibition.
Future Directions
For N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide research include improving its potency and pharmacokinetic properties, as well as studying its potential in combination with other cancer treatments. This compound may also have potential in other diseases where MDM2 is overexpressed, such as neuroblastoma and sarcoma.
Synthesis Methods
N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is synthesized through a multistep process involving several chemical reactions. The synthesis starts with the reaction of 2-chlorothiophene with potassium tert-butoxide to form the potassium salt of 2-thiophenecarboxylic acid. The potassium salt is then reacted with 4-aminobenzoyl chloride to form the corresponding amide. The amide is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form this compound.
Scientific Research Applications
N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of the transcription factor MDM2, which is overexpressed in many types of cancer. MDM2 plays a critical role in the regulation of the tumor suppressor protein p53, which is mutated or deleted in many types of cancer. By inhibiting MDM2, this compound can activate p53 and induce apoptosis in cancer cells.
properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-10-9-14(19-22-10)18-15(20)11-4-6-12(7-5-11)17-16(21)13-3-2-8-23-13/h2-9H,1H3,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQMHYIHPMKVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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